Cas no 577-72-0 (4-Methoxy-3-nitroaniline)

4-Methoxy-3-nitroaniline 化学的及び物理的性質
名前と識別子
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- 4-Methoxy-3-nitroaniline
- Benzenamine, 4-methoxy-3-nitro-
- 4-Amino-2-nitroanisole
- p-Anisidine, 3-nitro-,
- 4-methoxy-3-nitro-aniline
- RUFOHZDEBFYQSV-UHFFFAOYSA-N
- 4-methoxy-3-nitrophenylamine
- 4-Methoxy-3-nitrobenzenamine
- PubChem14815
- 3-nitro-4-methoxyaniline
- KSC494S9F
- 5-Amino-2-methoxynitrobenzene
- 4-methoxy-3-nitro-phenylamine
- BenzenaMine,4-Methoxy-3-nitro-
- SBB064165
- STK390544
- BBL002666
- A
-
- MDL: MFCD00134138
- インチ: 1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3
- InChIKey: RUFOHZDEBFYQSV-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])N([H])[H]
計算された属性
- せいみつぶんしりょう: 168.05300
- どういたいしつりょう: 168.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 81.1
じっけんとくせい
- 密度みつど: 1.318
- ふってん: 356.9℃ at 760 mmHg
- フラッシュポイント: 356.9 °C at 760 mmHg
- 屈折率: 1.601
- PSA: 81.07000
- LogP: 2.29000
4-Methoxy-3-nitroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126274-50.0g |
4-methoxy-3-nitroaniline |
577-72-0 | 95.0% | 50.0g |
$403.0 | 2025-03-21 | |
abcr | AB233792-5 g |
4-Methoxy-3-nitroaniline; . |
577-72-0 | 5g |
€123.60 | 2023-06-22 | ||
eNovation Chemicals LLC | Y1045459-25g |
4-Methoxy-3-nitroaniline |
577-72-0 | 98% | 25g |
$105 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051863-25g |
4-Methoxy-3-nitroaniline |
577-72-0 | 98% | 25g |
¥564.00 | 2024-05-08 | |
Chemenu | CM118239-25g |
4-Methoxy-3-nitroaniline |
577-72-0 | 95+% | 25g |
$114 | 2023-01-09 | |
Alichem | A015001045-1g |
4-Amino-2-nitroanisole |
577-72-0 | 97% | 1g |
$1460.20 | 2023-09-01 | |
eNovation Chemicals LLC | D403570-500g |
4-METHOXY-3-NITROANILINE |
577-72-0 | 97% | 500g |
$3200 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV028-20g |
4-Methoxy-3-nitroaniline |
577-72-0 | 98% | 20g |
1023.0CNY | 2021-07-12 | |
abcr | AB233792-1 g |
4-Methoxy-3-nitroaniline; . |
577-72-0 | 1g |
€80.40 | 2023-06-22 | ||
abcr | AB233792-25 g |
4-Methoxy-3-nitroaniline; . |
577-72-0 | 25g |
€269.60 | 2023-06-22 |
4-Methoxy-3-nitroaniline 関連文献
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1. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsiderationRoy B. Moodie,Philip N. Thomas,Kenneth Schofield J. Chem. Soc. Perkin Trans. 2 1977 1693
4-Methoxy-3-nitroanilineに関する追加情報
Introduction to 4-Methoxy-3-nitroaniline (CAS No. 577-72-0)
4-Methoxy-3-nitroaniline, also known as 3-nitro-4-methoxyaniline, is a versatile organic compound with the chemical formula C7H8N2O3. This compound is characterized by its aromatic ring structure, a nitro group (-NO2) at the 3-position, and a methoxy group (-OCH3) at the 4-position. The unique combination of these functional groups imparts specific chemical and physical properties that make 4-Methoxy-3-nitroaniline an important intermediate in various chemical and pharmaceutical applications.
The molecular weight of 4-Methoxy-3-nitroaniline is approximately 168.15 g/mol, and it is typically a yellow to orange crystalline solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dimethylformamide (DMF). These solubility properties are crucial for its use in synthesis and formulation processes.
In the field of organic synthesis, 4-Methoxy-3-nitroaniline serves as a valuable starting material for the preparation of a wide range of derivatives. Its reactivity is primarily centered around the nitro group, which can be reduced to an amino group under appropriate conditions. This transformation is often achieved using hydrogenation or chemical reducing agents like iron powder in the presence of an acid. The resulting 4-methoxyaniline can then be further functionalized through various reactions, such as acylation, alkylation, and coupling reactions.
The pharmaceutical industry has shown significant interest in 4-Methoxy-3-nitroaniline due to its potential as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent research has highlighted its role in the development of anti-inflammatory agents, antiviral compounds, and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Methoxy-3-nitroaniline exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
Beyond its pharmaceutical applications, 4-Methoxy-3-nitroaniline finds use in the dye and pigment industry. Its ability to undergo various chemical transformations makes it suitable for the production of dyes with specific color properties. Additionally, it can be used as a precursor for the synthesis of pigments with enhanced stability and colorfastness.
The environmental impact of 4-Methoxy-3-nitroaniline has also been a subject of research. Studies have investigated its biodegradability and potential ecotoxicity to ensure its safe use in industrial processes. While it is generally considered to have low toxicity when handled properly, proper disposal methods are essential to minimize environmental contamination.
In terms of safety and handling, 4-Methoxy-3-nitroaniline should be stored in a cool, dry place away from incompatible materials such as strong oxidizers and acids. Personal protective equipment (PPE) should be used when handling this compound to prevent skin contact and inhalation. Additionally, appropriate ventilation should be maintained to avoid exposure to dust or vapor.
The global market for 4-Methoxy-3-nitroaniline is driven by increasing demand from the pharmaceutical and chemical industries. Key players in this market are continuously investing in research and development to discover new applications and improve production processes. This ongoing innovation ensures that 4-Methoxy-3-nitroaniline remains a relevant and valuable compound in various industrial sectors.
In conclusion, 4-Methoxy-3-nitroaniline (CAS No. 577-72-0) is a multifaceted compound with significant applications in organic synthesis, pharmaceuticals, dyes, and pigments. Its unique chemical structure and reactivity make it an essential intermediate in numerous industrial processes. As research continues to uncover new possibilities for this compound, its importance is likely to grow further in the coming years.
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